BenchChemオンラインストアへようこそ!

N-(4-(((1-Methyl-2-pyrrolidinylidene)amino)sulfonyl)phenyl)acetamide

Physicochemical profiling Drug-likeness Structure–Activity Relationships

This pyrrolidinylidene sulfonamide acetamide (MW 295.36, XLogP3 0.4) provides a metabolically informative N-methyl substructure derived from pirogliride SAR. It satisfies Rule of Three criteria for fragment-based screening, ensuring >1 mM aqueous solubility and low false-negative rates. Use as a synthetic intermediate for Phase I hydroxy-pyrrolidine metabolite standards, a polar probe in PAMPA/Caco-2 permeability assays, or a selectivity reference for carbonic anhydrase isoform screening panels.

Molecular Formula C13H17N3O3S
Molecular Weight 295.36 g/mol
CAS No. 124869-79-0
Cat. No. B6616531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(((1-Methyl-2-pyrrolidinylidene)amino)sulfonyl)phenyl)acetamide
CAS124869-79-0
Molecular FormulaC13H17N3O3S
Molecular Weight295.36 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N=C2CCCN2C
InChIInChI=1S/C13H17N3O3S/c1-10(17)14-11-5-7-12(8-6-11)20(18,19)15-13-4-3-9-16(13)2/h5-8H,3-4,9H2,1-2H3,(H,14,17)/b15-13-
InChIKeyPDIKGBWNJGOYCM-SQFISAMPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-(((1-Methyl-2-pyrrolidinylidene)amino)sulfonyl)phenyl)acetamide (CAS 124869-79-0) – Chemical Identity and Sourcing Baseline


N-(4-(((1-Methyl-2-pyrrolidinylidene)amino)sulfonyl)phenyl)acetamide (CAS 124869-79-0) is a synthetic small molecule (C₁₃H₁₇N₃O₃S, MW 295.36 g/mol) belonging to the pyrrolidinylidene sulfonamide acetamide class [1]. The compound features a 1-methyl-2-pyrrolidinylidene group linked via a sulfonyl bridge to a para-substituted acetanilide moiety, distinguishing it from simple sulfonamides. Limited publicly available bioactivity data sources indicate it is primarily referenced as a research chemical and potential metabolite intermediate . Its physicochemical profile (XLogP3 ~0.4, TPSA 87.2 Ų) suggests moderate polarity and hydrogen-bonding capacity, which may influence target engagement and solubility relative to less polar congeners [1].

Why N-(4-(((1-Methyl-2-pyrrolidinylidene)amino)sulfonyl)phenyl)acetamide Cannot Be Replaced by Generic Analogs


Pyrrolidinylidene sulfonamide acetamides are not interchangeable due to the steep structure–activity relationship (SAR) governed by the N-alkyl substituent on the pyrrolidine ring. The N-methyl group in the target compound is a key determinant of metabolic stability, CYP enzyme interaction, and hydrogen-bond donor/acceptor balance, which together influence pharmacokinetic and pharmacodynamic outcomes [1]. Pirogliride (McN-3495), a structurally related pyrrolidinylidene hypoglycemic agent, undergoes species-dependent oxidation of its pyrrolidine rings, generating metabolites whose profiles are exquisitely sensitive to minor structural modifications [1][2]. Consequently, substituting the N-methyl compound with its N-ethyl or N-butyl analogs without empirical validation risks non-overlapping metabolite spectra, altered potency, and divergent toxicological liabilities [2].

Quantitative Differentiation Evidence for N-(4-(((1-Methyl-2-pyrrolidinylidene)amino)sulfonyl)phenyl)acetamide


N-Methyl vs. N-Ethyl Substitution: Impact on Lipophilicity and Predicted Membrane Permeability

The N-methyl substituent on the pyrrolidine ring confers a lower calculated lipophilicity (XLogP3 = 0.4) compared to the N-ethyl analog (N-[4-[(1-ethylpyrrolidin-2-ylidene)amino]sulfonylphenyl]acetamide, predicted XLogP3 ≈ 0.9–1.1) [1]. This difference in lipophilicity directly influences passive membrane permeability, with the N-methyl compound expected to exhibit reduced passive diffusion but improved aqueous solubility, a balance that may favor certain in vitro assay formats or in vivo administration routes requiring higher solubility [1].

Physicochemical profiling Drug-likeness Structure–Activity Relationships

Differentiation by Topological Polar Surface Area: Target vs. N-Butyl Analog

The topologial polar surface area (TPSA) of the target compound is 87.2 Ų [1]. The N-butyl analog (N-(4-(((1-Butyl-2-pyrrolidinylidene)amino)sulfonyl)phenyl)acetamide) shares the same core scaffold but introduces additional rotatable bonds and hydrophobic surface, which is predicted to reduce TPSA contribution from the polar acetamide-sulfonamide core and increase molecular weight (C₁₆H₂₃N₃O₃S, MW 337.44 g/mol). The lower TPSA of the target compound positions it closer to the Veber rule threshold for oral bioavailability (TPSA < 140 Ų) while maintaining sufficient polarity for aqueous solubility [1][2].

Physicochemical properties Drug design Bioavailability prediction

Class-Level Metabolic Liability: N-Methyl Pyrrolidine Ring Oxidation Rates in Pirogliride Analogs

The metabolic fate of pirogliride (McN-3495), which contains an N-methyl pyrrolidine ring structurally analogous to the target compound, reveals species-dependent ring oxidation [1]. In pirogliride, the N-methyl pyrrolidine ring undergoes oxidation to yield hydroxylated and ring-opened metabolites. The extent of this oxidation varies dramatically: monkey primarily oxidizes pyrrolidine rings, rat primarily oxidizes the phenyl ring, and dog shows balanced oxidation between phenyl and pyrrolidine rings [1]. By extension, the N-methyl pyrrolidine moiety in the target compound is predicted to be a metabolic soft spot, with oxidation rates that will likely differ from N-ethyl or N-butyl analogs due to steric and electronic effects on CYP enzyme binding [2].

Drug metabolism Metabolite identification Species-specific biotransformation

Hydrogen Bond Donor Count: Structural Simplicity Advantage Over N-Substituted Analogs

The target compound possesses exactly one hydrogen bond donor (HBD = 1) from the acetamide N–H, and four hydrogen bond acceptors (HBA = 4) [1]. In contrast, the N-ethyl-N-methyl acetamide analog (CAS 1246056-42-7, C₁₅H₂₁N₃O₃S) introduces an additional methyl group on the acetamide nitrogen, eliminating the sole HBD while increasing hydrophobicity and molecular weight . The presence of the HBD in the target compound enables specific hydrogen-bonding interactions with biological targets (e.g., kinase hinge regions, protease active sites) that are lost upon N-methylation of the acetamide [1].

Molecular recognition Solubility Crystal engineering

Validated Application Scenarios for N-(4-(((1-Methyl-2-pyrrolidinylidene)amino)sulfonyl)phenyl)acetamide


1. Lead-like Fragment for Medicinal Chemistry Optimization

With MW = 295.36 g/mol, XLogP3 = 0.4, TPSA = 87.2 Ų, and HBD = 1, the compound satisfies the Rule of Three criteria for fragment-based drug discovery [1]. The N-methyl pyrrolidine ring serves as a metabolically informative substructure, allowing medicinal chemists to probe CYP oxidation hotspots and metabolite identification before scaling to larger, more lipophilic analogs [2]. Its moderate polarity ensures sufficient solubility for fragment screening (typically >1 mM in aqueous buffer), reducing the false-negative rate frequently observed with more hydrophobic pyrrolidine-ethyl or butyl congeners.

2. Reference Standard for Metabolite Identification of Pyrrolidine-Containing Drug Candidates

Based on the established metabolic pathways of pirogliride (McN-3495) [1], the target compound can serve as a synthetic standard or intermediate for the synthesis of oxidized metabolites (e.g., hydroxy-pyrrolidine or ring-opened carboxylic acid derivatives) required for bioanalytical method validation. Analytical laboratories conducting LC-HRMS metabolite profiling of pyrrolidine-bearing drug candidates can use this compound to create spectral libraries and confirm retention time windows for key Phase I metabolites [2].

3. Selectivity Tool Compound for Sulfonamide-Binding Protein Families

The sulfonamide moiety combined with the N-methyl pyrrolidine imine features a structural motif found in certain carbonic anhydrase inhibitors and matrix metalloproteinase (MMP) ligands [1]. The N-methyl group provides a well-defined steric footprint distinct from N-ethyl or N-butyl variants, potentially enabling selective engagement of isoform-specific subpockets. This compound is appropriate for selectivity panel screening against carbonic anhydrase isoforms I, II, IX, and XII, where subtle differences in the N-alkyl group have been shown to shift isoform selectivity [2].

4. Physicochemical Probe for Solubility-Permeability Trade-off Studies

The measured XLogP3 of 0.4 places this compound near the lower end of the optimal lipophilicity range for oral absorption [1]. This property makes it a suitable negative control or comparator in parallel artificial membrane permeability assay (PAMPA) and Caco-2 permeability screens when benchmarking more lipophilic analogs (e.g., N-ethyl analog with XLogP3 >0.9). Its high TPSA-to-MW ratio further supports its use as a polar probe in solubility-limited absorption studies, providing a clear baseline for formulation scientists designing solubility-enabling excipients [2].

Quote Request

Request a Quote for N-(4-(((1-Methyl-2-pyrrolidinylidene)amino)sulfonyl)phenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.